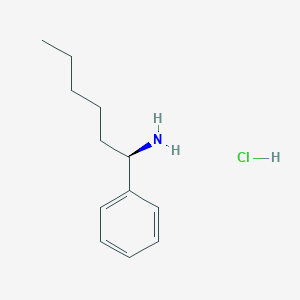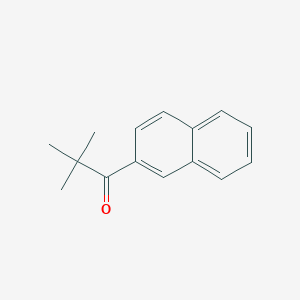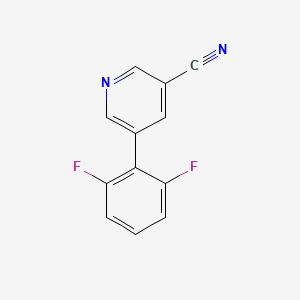
N-(2-Aminoethyl)-5-methylpyrazine-2-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)-5-methylpyrazine-2-carboxamide hydrochloride is a chemical compound with a molecular formula of C7H12ClN3O It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2-Aminoethyl)-5-methylpyrazin-2-carboxamid-hydrochlorid umfasst typischerweise die Reaktion von 5-Methylpyrazin-2-carbonsäure mit 2-Aminoethanol in Gegenwart eines Kupplungsreagenzes wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und eines Katalysators wie DMAP (4-Dimethylaminopyridin). Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt. Das resultierende Produkt wird dann mit Salzsäure behandelt, um die Hydrochloridsalzform zu erhalten.
Industrielle Produktionsmethoden
Im industriellen Maßstab kann die Produktion von N-(2-Aminoethyl)-5-methylpyrazin-2-carboxamid-hydrochlorid kontinuierliche Fließsynthesetechniken umfassen, um die Effizienz und Ausbeute zu verbessern. Der Einsatz von automatisierten Reaktoren und die präzise Kontrolle der Reaktionsparameter gewährleisten eine konstante Produktqualität und Skalierbarkeit.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(2-Aminoethyl)-5-methylpyrazin-2-carboxamid-hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Aminogruppe in der Verbindung kann an nucleophilen Substitutionsreaktionen mit Elektrophilen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in einem wässrigen Medium bei erhöhten Temperaturen.
Reduktion: Natriumborhydrid in Methanol bei Raumtemperatur.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.
Hauptsächlich gebildete Produkte
Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung substituierter Pyrazinderivate.
Wissenschaftliche Forschungsanwendungen
N-(2-Aminoethyl)-5-methylpyrazin-2-carboxamid-hydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle Rolle in biochemischen Stoffwechselwegen und Interaktionen mit Enzymen.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Industrie: Eingesetzt bei der Entwicklung von Spezialchemikalien und -materialien.
Wirkmechanismus
Der Wirkmechanismus von N-(2-Aminoethyl)-5-methylpyrazin-2-carboxamid-hydrochlorid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und molekularen Interaktionen hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of N-(2-Aminoethyl)-5-methylpyrazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(2-Aminoethyl)maleimid-hydrochlorid
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilan
- 2-Aminoethylmethacrylamid-hydrochlorid
Einzigartigkeit
N-(2-Aminoethyl)-5-methylpyrazin-2-carboxamid-hydrochlorid ist aufgrund seiner spezifischen Pyrazinkernstruktur einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche Reaktivitätsmuster und biologische Aktivitäten aufweisen, was es für bestimmte Forschungs- und industrielle Anwendungen wertvoll macht.
Eigenschaften
Molekularformel |
C8H13ClN4O |
|---|---|
Molekulargewicht |
216.67 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-5-methylpyrazine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H12N4O.ClH/c1-6-4-12-7(5-11-6)8(13)10-3-2-9;/h4-5H,2-3,9H2,1H3,(H,10,13);1H |
InChI-Schlüssel |
POLKNSYPCUHTTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=N1)C(=O)NCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethoxy-1h-pyrazolo[3,4-b]quinoline](/img/structure/B11891331.png)


![N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11891341.png)
![Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B11891348.png)
![3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11891360.png)


![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B11891389.png)

![4-Ethoxyoxazolo[4,5-c]quinoline](/img/structure/B11891399.png)

![1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone](/img/structure/B11891416.png)

